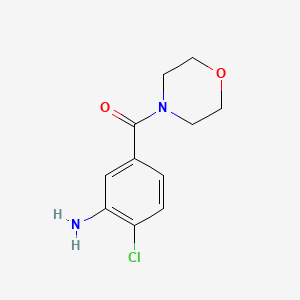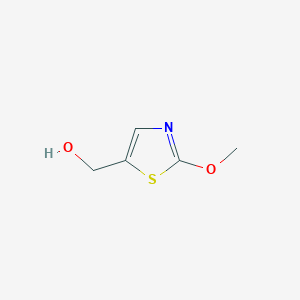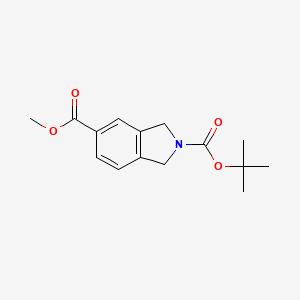
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate
Vue d'ensemble
Description
“2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate” is a chemical compound with the CAS Number: 368441-44-5. Its molecular weight is 277.32 and its IUPAC name is 2-tert-butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 .Applications De Recherche Scientifique
Catalytic Activities
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate and its derivatives exhibit catalytic properties in various chemical reactions. For instance, a manganese(II) isoindoline complex has shown catalytic efficiency in the oxidation of 3,5-di-tert-butylcatechol and o-aminophenol, indicating potential use in catecholase and phenoxazinone synthase activities (Kaizer et al., 2008). Additionally, iron(III) complexes with isoindoline ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, exhibiting high selectivity in catalytic reactions (Váradi et al., 2013).
Chemical Synthesis and Reactions
Isoindoline derivatives have been utilized in the synthesis of various chemical compounds. They serve as intermediates in the synthesis of amino acid derivatives, as evidenced by the hydroformylation of a 2-tert-butyl-Δ4-1,3-oxazoline derivative (Kollár & Sándor, 1993), and in the preparation of unnatural amino acid derivatives through click chemistry (Patil & Luzzio, 2017). The molecule also plays a role in the synthesis of isoindolinones and tert-butyl sulfoxides, demonstrating its versatility in organic synthesis (Kawȩcki, Stańczyk, & Jaglińska, 2017).
Crystallography and Structural Analysis
The molecular structure of N-(4-tert-Butylbenzyl)phthalimide, a derivative of isoindoline, has been investigated, providing insights into the arrangement and bonding patterns of similar compounds (Li, Simpson, & Li, 2009). Such studies are crucial for understanding the physical and chemical properties of these compounds.
Radical Polymerization
In the field of polymer science, tert-butyl derivatives of isoindoline have been studied in the initiation of radical polymerization of methyl methacrylate (Griffiths, Rizzardo, & Solomon, 1982). This research contributes to the development of new polymerization techniques and materials.
Safety And Hazards
Propriétés
IUPAC Name |
2-O-tert-butyl 5-O-methyl 1,3-dihydroisoindole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-8-11-6-5-10(13(17)19-4)7-12(11)9-16/h5-7H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDEEKSHOAQTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591964 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl isoindoline-2,5-dicarboxylate | |
CAS RN |
368441-44-5 | |
| Record name | 2-tert-Butyl 5-methyl 1,3-dihydro-2H-isoindole-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

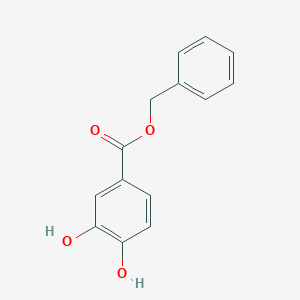
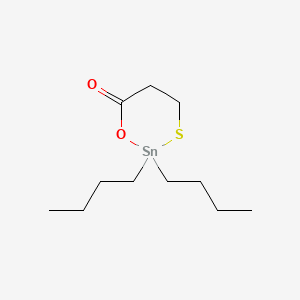
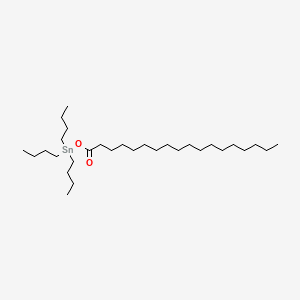
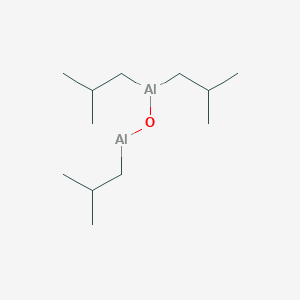
![Ethyl 8-oxo-5,8-dihydropyrido[2,3-b]pyrazine-7-carboxylate](/img/structure/B1627172.png)
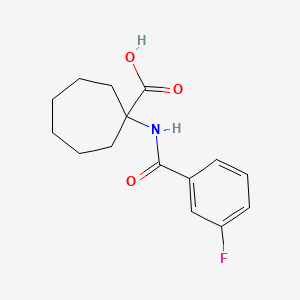
![1-Imidazo[1,2-a]pyridin-3-ylmethylpiperidine-4-carboxylic acid](/img/structure/B1627174.png)
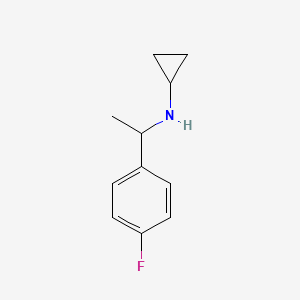
![N-[2-(aminomethyl)phenyl]Methanesulfonamide](/img/structure/B1627179.png)
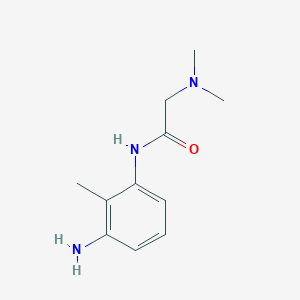
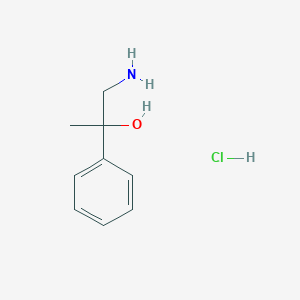
![4-Fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B1627184.png)
